5-((6-Aminohexyl)carbamoyl)-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate
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Overview
Description
TAMRA (tetramethylrhodamine) is a well known fluorophore that has a long history of use in biomolecule labeling. TAMRA can serve as a FRET acceptor for FAM (fluorescein). TAMRA amine is a derivative having a primary amine group that can be conjugated with various electrophiles like activated esters, epoxides, etc., used in reductive amination reactions, and in enzymatic transamination.
Scientific Research Applications
Fragmentation Mechanisms
- Research by Grob, Unger, Weiler, and Weiss (1972) explored the fragmentation reactions of similar compounds, providing insights into the quantitative fragmentation yielding various hydrolysis products. This research helps in understanding the chemical behavior of complex molecules like 5-((6-Aminohexyl)carbamoyl)-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate under certain conditions (Grob, Unger, Weiler, & Weiss, 1972).
Antiviral Properties
- Carr et al. (1976) investigated bis-basic-substituted polycyclic aromatic compounds, including compounds with structures similar to this compound, for their antiviral properties. This research is significant for understanding the potential biomedical applications of such compounds (Carr et al., 1976).
Synthesis and Reactions
- Chaloupka, Vittorelli, Heimgartner, Schmid, Link, Bernauer, and Oberhänsli (1977) conducted studies on the synthesis and reactions of similar compounds. Their work contributes to the broader understanding of synthetic pathways and reactions for complex molecules like this compound (Chaloupka et al., 1977).
Biotransformation Studies
- Research by León et al. (2009) on the biotransformation of compounds similar to this compound can provide crucial insights into how such complex molecules are metabolized in biological systems, which is important for pharmacological and toxicological studies (León et al., 2009).
Synthesis of Novel Compounds
- Research by Aydın and Kaya (2013) focused on synthesizing novel compounds, including structures related to this compound. This research is important for expanding the range of synthetic methods available for producing such complex molecules (Aydın & Kaya, 2013).
Corrosion Inhibition
- Hu, Yan-bin, Ma, Zhu, Jun, Li, and Cao (2016) studied benzothiazole derivatives as corrosion inhibitors, which is relevant for understanding the potential industrial applications of this compound in protecting materials from corrosion (Hu et al., 2016).
Electronic Spectra for Electroluminescent Layers
- Dobrikov, Dobrikov, and Aleksandrova (2011) conducted research on the synthesis and electronic spectra of new low-molecular weight compounds, similar to the compound , for potential application in electroluminescent layers. This could pave the way for its use in advanced electronic and display technologies (Dobrikov, Dobrikov, & Aleksandrova, 2011).
Properties
CAS No. |
2158336-47-9 |
---|---|
Molecular Formula |
C31H37ClN4O4 |
Molecular Weight |
565.11 |
IUPAC Name |
5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C31H36N4O4/c1-34(2)21-10-13-24-27(18-21)39-28-19-22(35(3)4)11-14-25(28)29(24)23-12-9-20(17-26(23)31(37)38)30(36)33-16-8-6-5-7-15-32/h9-14,17-19H,5-8,15-16,32H2,1-4H3,(H-,33,36,37,38) |
InChI Key |
VPOLLACBGNYGIN-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCN)C(=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TAMRA amine, 5-isomer |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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